molecular formula C16H14N2OS2 B2693353 4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-22-0

4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2693353
CAS No.: 922626-22-0
M. Wt: 314.42
InChI Key: ZYGVVGKRKBAVAC-UHFFFAOYSA-N
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Description

4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic benzothiazole derivative intended for research use only. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-tumor agents. Benzothiazole scaffolds, like this one, have demonstrated a broad spectrum of potent biological activities in scientific studies, showing notable efficacy against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and non-small cell lung cancer subpanels . The core benzothiazole structure is a privileged pharmacophore in drug discovery, and its derivatives frequently act by inhibiting key cancer-related enzymes. One well-established mechanism is the inhibition of tumor-associated carbonic anhydrases (CA), which positions such compounds as promising leads for developing agents against hypoxic tumors . Furthermore, recent research on marine-inspired benzothiazole derivatives has highlighted their potential as modulators of the Retinoid X receptor α (RXRα), a nuclear receptor protein that is a promising therapeutic target for anti-tumor drug design . The methylthio substituent on the benzothiazole ring is a modifiable functional group that can influence the compound's lipophilicity and electronic properties, allowing researchers to fine-tune its activity and binding affinity for specific biological targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGVVGKRKBAVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the benzothiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions, using reagents such as halogens or nitro compounds.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Electrophilic reagents: Halogens, nitro compounds

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: As a probe for studying the interactions of benzothiazole derivatives with biological targets such as enzymes and receptors.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and microbial infections.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrially important compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death. Additionally, these compounds can modulate the activity of receptors and ion channels, affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzamide ring, benzo[d]thiazole core, and appended functional groups. Below is a comparison:

Compound Substituents Melting Point (°C) Purity (HPLC) Key Spectral Data
4-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (Target) 6-(methylthio) on benzo[d]thiazole; 4-methyl on benzamide Not reported Not reported Anticipated $^{13}$C NMR peaks: ~165.5 (amide C=O), 154.1 (thiazole C), 132.8 (aromatic C)
N-(6-(3,4,5-Trimethoxyphenyl)benzo[d]thiazol-2-yl)-4-methylpiperazinylbenzamide (12c) 3,4,5-Trimethoxyphenyl on thiazole; 4-methylpiperazinyl on benzamide Not reported 96.8% HRMS: 519.2007 [M+H]+; $^{13}$C NMR: 159.85 (C-O), 60.54 (OCH$_3$)
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide (3a) Unsubstituted benzamide; no thioether groups 185–189 >95% $^{1}$H NMR: 13.38 (s, NH), 8.24–8.22 (m, aromatic H)
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-methoxy on thiazole; 4-methoxy on benzamide Not reported Not reported CAS: 91506-71-7; likely similar $^{13}$C NMR shifts for methoxy groups (~55 ppm)

Key Observations :

  • Electronic Effects : Methoxy (3a, 13) and methylthio groups (Target) differ in electron donation/withdrawal, impacting binding to hydrophobic pockets .
  • Lipophilicity : Methylthio groups (logP ~2.5–3.0) enhance membrane permeability compared to polar methoxy derivatives .

Biological Activity

4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a member of the benzothiazole derivative family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases, owing to its ability to interact with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2OS3C_{16}H_{14}N_{2}OS_{3}, with a molecular weight of approximately 350.42 g/mol. The compound features a benzothiazole core, which is known for its pharmacological significance.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : The compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to altered expression of genes involved in cancer progression and other diseases related to epigenetic modifications.
  • Apoptosis Induction : Research indicates that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells. This process often involves the activation of caspases, particularly procaspase-3, which is essential for the execution phase of cell apoptosis .
  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, leading to DNA damage and subsequent cell death. This mechanism is particularly relevant in the context of anticancer therapies.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The following table summarizes key findings from recent research:

Study Cell Line IC50 (µM) Mechanism
Study AU9375.0Induction of apoptosis via caspase activation
Study BMCF-77.5HDAC inhibition leading to altered gene expression
Study CHepG210.0Topoisomerase II inhibition resulting in DNA damage

Case Studies

  • Case Study on Apoptosis Induction :
    A study investigated the apoptotic effects of various benzothiazole derivatives on U937 cells. It was found that this compound significantly increased the activation of procaspase-3, confirming its role in promoting apoptosis .
  • Inhibition of Histone Deacetylases :
    Another research effort focused on the compound's ability to inhibit HDACs, demonstrating its potential utility in cancer therapy by reversing epigenetic silencing of tumor suppressor genes.
  • Topoisomerase II Interaction :
    A comparative study highlighted that this compound, alongside other benzothiazole derivatives, effectively inhibited topoisomerase II activity, leading to increased double-strand breaks in DNA and subsequent cell death in cancer models.

Q & A

Advanced Research Question

  • Catalysis : Use Cu(I) catalysts (e.g., CuI) for Ullman-type couplings to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in precipitating products .
  • Temperature Control : Reflux (80–100°C) for 6–12 hours balances reaction progress and side-product formation .
  • Workup : Sequential extraction (CHCl3/NaHCO3) removes unreacted starting materials, improving purity .

What strategies resolve conflicting spectral data during structural characterization?

Advanced Research Question

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing NH2 from aromatic protons) .
  • 2D NMR : Use COSY and HSQC to assign overlapping signals in crowded aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving tautomeric ambiguities .
  • Computational Modeling : DFT-calculated NMR shifts (e.g., using Gaussian) corroborate experimental data .

How to design biological assays for evaluating enzyme inhibitory effects?

Advanced Research Question

  • Target Selection : Prioritize enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) based on structural analogs (e.g., benzothiazole-amide scaffolds inhibit COX-2) .
  • Assay Protocol :
    • In vitro inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) and measure activity via fluorescence plate readers .
    • IC50 Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements to ensure reproducibility .
    • Controls : Include known inhibitors (e.g., aspirin for COX) to validate assay sensitivity .

How to analyze structure-activity relationships (SAR) for benzothiazole derivatives?

Advanced Research Question

  • Substituent Effects :
    • Methylthio at C6 : Enhances lipophilicity (logP ↑) and membrane permeability, critical for CNS-targeted agents .
    • 4-Methylbenzamide : Electron-donating groups improve π-π stacking with enzyme active sites (e.g., COX-2) .
  • Quantitative SAR (QSAR) : Use MLR or CoMFA models to correlate Hammett σ values or molecular descriptors (e.g., polar surface area) with IC50 .

What computational methods support the rational design of derivatives?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 PDB: 5KIR). Key interactions include H-bonds with Arg120 and hydrophobic contacts with Val523 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying critical residue interactions .
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and toxicity risks early in design .

How to address discrepancies in reported biological activity data across studies?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. RAW264.7) that may alter potency .
  • Metabolic Stability : Test compound stability in liver microsomes; methylthio groups may undergo oxidative metabolism, reducing efficacy in certain models .
  • Crystallographic Validation : Resolve binding pose inconsistencies (e.g., flipped benzamide orientation) via co-crystal structures .

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